
Sodium 3-(trihydroxysilyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxyethylsilanetriol, sodium salt is a chemical compound with the molecular formula C₃H₆Na₂O₅Si. It is a derivative of silanetriol, where a carboxyethyl group is attached to the silicon atom. This compound is often used in various industrial and scientific applications due to its unique properties, such as its ability to form stable aqueous solutions and its reactivity with other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxyethylsilanetriol, sodium salt can be synthesized through the reaction of carboxyethylsilanetriol with sodium hydroxide. The reaction typically involves dissolving carboxyethylsilanetriol in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of carboxyethylsilanetriol, sodium salt.
Industrial Production Methods
In industrial settings, carboxyethylsilanetriol, sodium salt is produced using a similar method but on a larger scale. The process involves the use of large reactors where carboxyethylsilanetriol and sodium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the resulting product is purified and concentrated to the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Carboxyethylsilanetriol, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxyethylsilanetriol, sodium salt oxide.
Reduction: It can be reduced to form carboxyethylsilanetriol, sodium salt hydride.
Substitution: The sodium ion can be substituted with other cations, such as potassium or calcium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous solution at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: The substitution reactions are carried out using the corresponding metal salts, such as potassium chloride or calcium chloride, in an aqueous solution.
Major Products Formed
Oxidation: Carboxyethylsilanetriol, sodium salt oxide.
Reduction: Carboxyethylsilanetriol, sodium salt hydride.
Substitution: Potassium carboxyethylsilanetriol or calcium carboxyethylsilanetriol.
Scientific Research Applications
Carboxyethylsilanetriol, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other silicon-based compounds.
Biology: The compound is used in the functionalization of biomolecules and in the development of biosensors.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Carboxyethylsilanetriol, sodium salt is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of carboxyethylsilanetriol, sodium salt involves its interaction with various molecular targets and pathways. The carboxyethyl group can form hydrogen bonds with other molecules, enhancing its reactivity and binding affinity. The silicon atom can also interact with other functional groups, facilitating the formation of stable complexes. These interactions enable the compound to exert its effects in various applications, such as enhancing adhesion in coatings or improving the stability of biomolecules in biosensors.
Comparison with Similar Compounds
Carboxyethylsilanetriol, sodium salt is unique compared to other similar compounds due to its specific functional groups and reactivity. Similar compounds include:
Carboxyethylsilanetriol, potassium salt: Similar in structure but with potassium as the cation.
Carboxyethylsilanetriol, calcium salt: Similar in structure but with calcium as the cation.
Cyanoethyltriethoxysilane: Another silicon-based compound with different functional groups.
Carboxyethylsilanetriol, sodium salt stands out due to its stability in aqueous solutions and its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C3H7NaO5Si |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
sodium;3-trihydroxysilylpropanoate |
InChI |
InChI=1S/C3H8O5Si.Na/c4-3(5)1-2-9(6,7)8;/h6-8H,1-2H2,(H,4,5);/q;+1/p-1 |
InChI Key |
INEPLXDYNFVQCD-UHFFFAOYSA-M |
Canonical SMILES |
C(C[Si](O)(O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
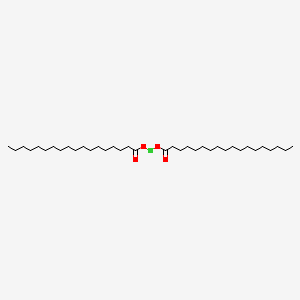
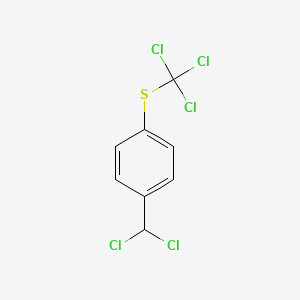
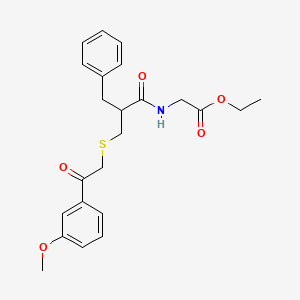
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
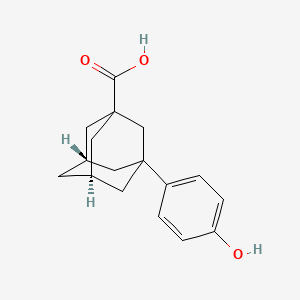
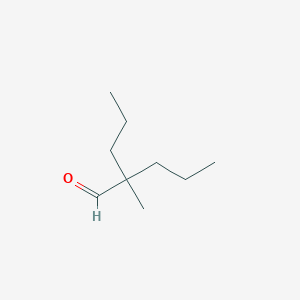
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
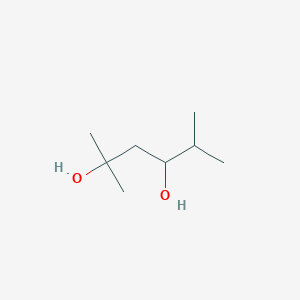
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)
